![molecular formula C25H23NO4S B2501204 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate CAS No. 384353-82-6](/img/structure/B2501204.png)
3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate, also known as BCP, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Coumarin and thiazole derivatives, including those structurally related to "3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate," have demonstrated significant antimicrobial activity. El‐Wahab et al. (2014) synthesized a coumarin–thiazole derivative and explored its application in antimicrobial polyurethane coatings. This study highlighted the potential of incorporating these derivatives into polymers to impart antimicrobial properties, showcasing their relevance in creating surfaces resistant to microbial growth (El‐Wahab et al., 2014).
Cytotoxicity and Antitumor Activity
Research by El-Helw et al. (2019) focused on synthesizing novel chromenones bearing the benzothiazole moiety, similar in structure to the compound , and evaluating their in vitro antitumor activities. Some compounds showed significant anticancer activities, particularly against lung and colon cancer cells, suggesting the potential of these derivatives in cancer therapy (El-Helw et al., 2019).
Chemosensors for Anion Detection
Wang et al. (2015) developed coumarin benzothiazole derivatives as chemosensors for cyanide anions. Their research demonstrated that these compounds could undergo specific reactions with cyanide, leading to color changes and fluorescence quenching, which can be visually detected. This application is particularly relevant in environmental monitoring and safety, where rapid and sensitive detection of hazardous substances is crucial (Wang et al., 2015).
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been reported to exhibit potent inhibition againstM. tuberculosis . Therefore, it’s plausible that Oprea1_737508 might also target similar biological entities.
Mode of Action
For instance, some benzothiazole derivatives have been found to induce S phase arrest , up-regulate the pro-apoptotic protein , down-regulate the anti-apoptotic protein , activate caspase-3 , and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis .
Biochemical Pathways
Given the potential anti-tubercular activity of benzothiazole derivatives , it’s plausible that Oprea1_737508 might affect pathways related to the survival and proliferation of M. tuberculosis.
Result of Action
Some benzothiazole derivatives have been found to induce cell apoptosis , suggesting that Oprea1_737508 might have similar effects.
Eigenschaften
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] 3-cyclopentylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c1-15-20(30-22(27)13-10-16-6-2-3-7-16)12-11-17-23(28)18(14-29-24(15)17)25-26-19-8-4-5-9-21(19)31-25/h4-5,8-9,11-12,14,16H,2-3,6-7,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDBUTKIPQXLLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)CCC5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

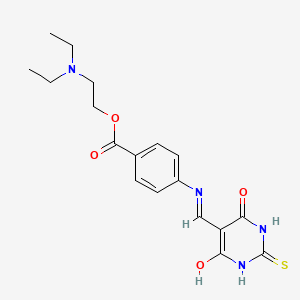
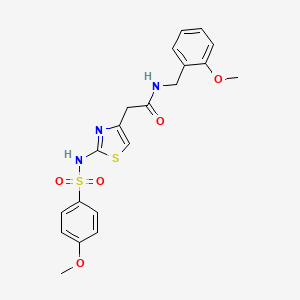
![7-(4-fluorobenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2501124.png)
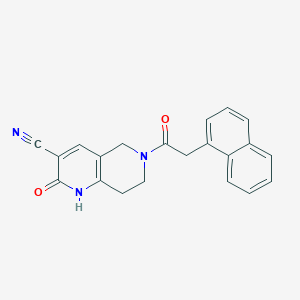
![Methyl 2-(4-{[(2-chloro-6-methylpyridin-3-yl)sulfonyl]oxy}phenyl)acetate](/img/structure/B2501126.png)
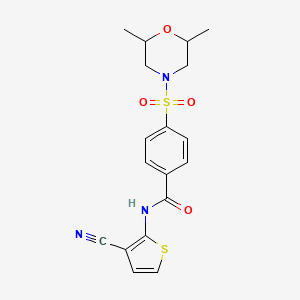


![3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2501133.png)

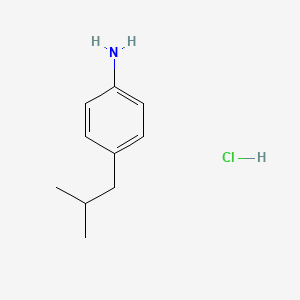

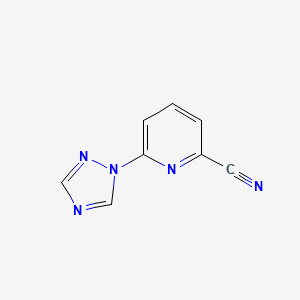
![8-(2-((2-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501144.png)